2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(18)14-12(16-15-8)19-7-10(17)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMRFVZSCDRRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide is a synthetic organic compound characterized by its unique triazine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C12H10N4O2S
- Molecular Weight : 278.30 g/mol
- CAS Number : 307325-64-0
Antimicrobial Activity
Research has indicated that compounds containing triazine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains. The presence of the sulfanyl group in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and ultimately cell death.
Anticancer Properties
The anticancer potential of this compound has been explored in various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 12.8 | Inhibition of cell proliferation |
These results indicate that the compound could serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Effects
In preclinical models, this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Research :
- Inflammation Model :
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34 g/mol
The compound features a triazine ring structure that is essential for its biological interactions. The presence of the sulfanyl group enhances its reactivity and potential binding capabilities with various biological targets.
Enzyme Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with enzymes related to inflammatory responses or metabolic disorders. The sulfanyl and triazine groups are believed to play significant roles in these interactions, potentially altering cellular functions and signaling pathways.
Receptor Binding
The compound may also bind to various cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis. This receptor interaction could be crucial for developing therapeutic agents targeting conditions such as cancer or neurodegenerative diseases.
The biological activity of this compound is largely attributed to its structural components:
- Sulfanyl Group: Enhances interactions with biological targets.
- Triazine Ring: Provides stability and versatility in various chemical environments.
These features suggest that the compound could serve as a lead structure for developing drugs aimed at specific diseases by inhibiting or activating relevant biological pathways.
Case Study 1: Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are critical in neuroprotection and may help mitigate oxidative stress-related damage in neurodegenerative diseases such as Alzheimer's disease (AD) and Huntington's disease (HD) .
Case Study 2: Anti-inflammatory Effects
Another area of investigation focuses on the anti-inflammatory effects of this compound. By modulating specific inflammatory pathways, it has the potential to reduce inflammation associated with autoimmune diseases or chronic inflammatory conditions. The dual role of related compounds as both pro-oxidants and antioxidants highlights the complexity of their mechanisms in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features can be compared to other triazine/triazole-containing acetamides (Table 1):

Key Observations :
- The 5-hydroxy and 6-methyl substituents may enhance hydrogen bonding (via OH) and lipophilicity (via CH3), contrasting with amino or nitro groups in analogs like 6g (anticancer) or 6b (anti-IAV) .
- The phenyl-acetamide group is conserved across many analogs, suggesting its role in target binding. Modifications here (e.g., nitro or methoxy substituents in ) influence potency and selectivity.
Physicochemical and ADMET Properties
- Hydrogen Bonding : The 5-hydroxy group in the target compound may form stronger hydrogen bonds compared to nitro or methoxy groups in analogs (e.g., 6b, 6c) .
- ADMET Predictions: QSAR models for indole-thioacetamides suggest that electron-withdrawing groups (e.g., NO2) improve metabolic stability but reduce oral bioavailability . The target compound’s hydroxy group may balance these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

